1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006706 is a compound identified from the Malaria Box, a collection of 400 diverse compounds with antimalarial activity established by the Medicines for Malaria Venture. This compound has shown significant potential in inhibiting the growth of Babesia microti, a parasite responsible for causing babesiosis, a tick-borne disease affecting livestock and humans .
Chemical Reactions Analysis
MMV006706 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MMV006706 has several scientific research applications, including:
Chemistry: It serves as a lead compound for developing new antiparasitic agents.
Biology: It is used in studies to understand the biology of Babesia microti and other related parasites.
Medicine: It has potential therapeutic applications in treating babesiosis and other parasitic infections.
Industry: It can be used in the development of veterinary medicines to control parasitic diseases in livestock
Mechanism of Action
The mechanism of action of MMV006706 involves the inhibition of specific enzymes and pathways critical for the survival of Babesia microti. It targets cysteine protease, an enzyme essential for the parasite’s lifecycle. By inhibiting this enzyme, MMV006706 disrupts the parasite’s ability to replicate and survive within the host .
Comparison with Similar Compounds
MMV006706 is compared with other similar compounds from the Malaria Box, such as MMV396693 and MMV665875. These compounds also exhibit potent antiparasitic activity and share similar mechanisms of action. MMV006706 is unique in its specific inhibition of cysteine protease and its high selectivity index, making it a promising candidate for further development .
Similar compounds include:
- MMV396693
- MMV665875
- MMV006913
- MMV019124
These compounds have shown varying degrees of efficacy and selectivity in inhibiting the growth of Babesia microti and other related parasites .
Properties
Molecular Formula |
C22H25N5 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H25N5/c1-16-14-21(26-12-10-25(11-13-26)17-6-2-3-7-17)27-20-9-5-4-8-19(20)24-22(27)18(16)15-23/h4-5,8-9,14,17H,2-3,6-7,10-13H2,1H3 |
InChI Key |
GSOYKOOBWAVEGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5CCCC5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.